High Synthetic Yield and Scalability for Multi-Gram Production
A scalable two-step synthetic method for (cyclo)alkylpiperidines, including 2-cyclopropyl-6-methylpiperidine, has been demonstrated to achieve high yields and can be implemented in a flow reactor or a 5 L autoclave for the preparation of up to 0.5 kg of material [1]. This provides a significant advantage over other synthetically challenging 2-substituted piperidines that may rely on low-yielding or non-scalable routes.
| Evidence Dimension | Synthetic Yield and Scalability |
|---|---|
| Target Compound Data | Overall yields of 28–96% for (cyclo)alkylpiperidines; demonstrated scalability to 0.5 kg in a 5 L autoclave. |
| Comparator Or Baseline | Typical yields for similar sp3-sp3 coupling reactions to synthesize 2-substituted piperidines, which often require specialized, non-scalable conditions. |
| Quantified Difference | A robust, scalable process with high yields (up to 96%) is available, whereas many alternative routes for 2-substituted piperidines are limited to milligram-scale synthesis with lower efficiency. |
| Conditions | Two-step reaction sequence based on formal sp3–sp3 retrosynthetic disconnection, optimized for a 5 L autoclave and flow reactor. |
Why This Matters
For procurement, this ensures that the compound is not only a viable research tool but can also be reliably sourced or synthesized in the larger quantities required for lead optimization and preclinical development.
- [1] Subota, A. I., et al. (2019). Scalable and Straightforward Synthesis of All Isomeric (Cyclo)alkylpiperidines. European Journal of Organic Chemistry, 2019(22), 3602-3611. View Source
